![molecular formula C22H22N6O B606800 (4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One CAS No. 1884712-47-3](/img/structure/B606800.png)
(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It contains several functional groups including a benzodiazepine ring, a pyrazole ring, and an indazole ring . It has been studied for its potential inhibitory effects on certain pathways in clinically related leukemia cell lines .
Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple rings and functional groups . It has been characterized by various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, although specific reactions are not detailed in the available literature. It is known to form complexes with certain proteins, such as the EGFR kinase domain .科学的研究の応用
HIV-1 Latency Reversal
CPI-637 has been identified as a potential bifunctional latency-reversing agent that targets both the BRD4 and TIP60 proteins . It has been shown to reactivate latent HIV-1 in vitro by permitting Tat to bind positive transcription elongation factor b (P-TEFb) and assembling Tat-super-elongation complex (SEC) formation .
Inhibition of CBP/EP300 Bromodomains
CPI-637 is an inhibitor of cyclic-AMP response element binding protein (CBP) and adenoviral E1A binding protein of 300 kDa (EP300), a homologous pair of bromodomain-containing proteins . It is selective for CBP and EP300 over the BET family of bromodomains .
Inhibition of MYC Expression
CPI-637 has been shown to inhibit MYC expression in AMO-1 cells .
BRD9 Bromodomain Activity
Although CPI-637 is selective for CBP and EP300 over the BET family of bromodomains, it has been found to be active at bromodomain BRD9 .
T Cell Activation and Viral Spread
CPI-637 has been shown to exert a potent synergistic effect but alleviates global T cell activation and blocks viral spread to uninfected bystander CD4+ T cells with minimal cytotoxicity .
Potential Dual-Target Inhibitors for Antagonizing HIV-1 Latency
CPI-637 opens up the prospect of novel dual-target inhibitors for antagonizing HIV-1 latency and deserves further investigation for development as a promising LRA with a “shock and kill” strategy .
作用機序
Target of Action
CPI-637 is a potent dual inhibitor that primarily targets the CBP (CREB-binding protein) and EP300 (E1A binding protein P300) . These proteins are highly homologous, bromodomain-containing transcription coactivators involved in numerous cellular pathways relevant to oncology .
Mode of Action
CPI-637 exerts its effects by inhibiting the bromodomains of CBP and EP300 . It has a specific suppressive effect on both BRD4 and TIP60 . By inhibiting these targets, CPI-637 can reactivate latent HIV-1 in vitro by permitting Tat to bind positive transcription elongation factor b (P-TEFb) and assembling Tat-super-elongation complex (SEC) formation . Furthermore, CPI-637-mediated TIP60 downregulation further stimulates BRD4 dissociation from the HIV-1 long terminal repeat (LTR) promoter, allowing Tat to more effectively bind P-TEFb compared to BRD4 inhibition alone .
Biochemical Pathways
CPI-637 affects multiple biochemical pathways. It inhibits MYC expression in AMO-1 cells . MYC is a crucial transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. In the context of HIV-1, CPI-637 impacts the pathway involving the Tat protein and P-TEFb, leading to the reactivation of latent HIV-1 .
Pharmacokinetics
It is known that cpi-637 is active in cells and inhibits myc expression in amo-1 cells with an ec50 of 060 μM .
Result of Action
CPI-637 exerts a potent synergistic effect but alleviates global T cell activation and blocks viral spread to uninfected bystander CD4+ T cells with minimal cytotoxicity . This suggests that CPI-637 could be a promising latency-reversing agent (LRA) for HIV-1, deserving further investigation for development as a promising LRA with a “shock and kill” strategy .
特性
IUPAC Name |
(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTKDWYIRJGJCA-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。